5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride
Overview
Description
5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an amino group, a piperazine ring, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 5-nitrobenzoic acid.
Nitration: The nitro group on the benzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amidation: The amino group is then reacted with 4-methylpiperazine under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The amino and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-ethyl-piperazin-1-YL)-benzoic acid hydrochloride
- 5-Amino-2-(4-phenyl-piperazin-1-YL)-benzoic acid hydrochloride
- 5-Amino-2-(4-methyl-piperidin-1-YL)-benzoic acid hydrochloride
Uniqueness
Compared to similar compounds, 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
5-amino-2-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;/h2-3,8H,4-7,13H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECCLZCMMWNHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-38-2 | |
Record name | Benzoic acid, 5-amino-2-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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